2-(Trifluoromethyl)phenanthrene

Molecular rotor dynamics Solid-state NMR Computational chemistry

2-(Trifluoromethyl)phenanthrene (CAS 839-77-0) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a phenanthrene core with a single trifluoromethyl (-CF₃) substituent at the 2-position. The molecular formula is C₁₅H₉F₃ with a molecular weight of 246.23 g/mol.

Molecular Formula C15H9F3
Molecular Weight 246.23 g/mol
Cat. No. B14118351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenanthrene
Molecular FormulaC15H9F3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H9F3/c16-15(17,18)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
InChIKeyRFYQVKWVPKAERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)phenanthrene – Core Physicochemical Profile for Procurement Evaluation


2-(Trifluoromethyl)phenanthrene (CAS 839-77-0) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a phenanthrene core with a single trifluoromethyl (-CF₃) substituent at the 2-position . The molecular formula is C₁₅H₉F₃ with a molecular weight of 246.23 g/mol . Predicted physicochemical properties include a boiling point of 343.0±37.0 °C and a density of 1.287±0.06 g/cm³ . The 2-CF₃ substitution pattern distinguishes it from the more extensively studied 3-(trifluoromethyl)phenanthrene isomer (CAS 839-81-6) [1], creating position-dependent differences in electronic distribution, rotational dynamics, and intermolecular packing that are critical for structure–property relationship studies.

Why 2-(Trifluoromethyl)phenanthrene Cannot Be Replaced by Other Trifluoromethylphenanthrene Isomers


Trifluoromethylphenanthrene isomers with identical molecular formulas (C₁₅H₉F₃, MW 246.23) are not functionally interchangeable. The position of the -CF₃ group on the phenanthrene ring system directly governs the molecule's dipole moment, frontier orbital energies, and the rotational barrier of the CF₃ group itself [1]. For example, the 3-isomer has a well-characterized CF₃ rotational barrier of 0.40 kcal/mol (isolated molecule) and 2.6 kcal/mol (solid-state cluster) determined by X-ray diffraction and DFT calculations [1], whereas the barrier for the 2-isomer is expected to differ due to distinct peri-interactions with the bay-region hydrogen at C1. Furthermore, 1,3-dihalo-6-trifluoromethylphenanthrene scaffolds demonstrated in vivo curative antimalarial activity in P. berghei mouse models when administered orally [2], while the 2-CF₃ substitution pattern offers an alternative vector for derivatization. Researchers procuring a specific isomer for structure–activity relationship (SAR) studies, materials design, or computational modeling must therefore verify the substitution position rather than treating any CF₃-phenanthrene as equivalent.

2-(Trifluoromethyl)phenanthrene – Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism: CF₃ Rotational Barrier Contrast Between 2-CF₃ and 3-CF₃ Phenanthrene

The CF₃ rotational barrier is exquisitely sensitive to the substitution position on the phenanthrene core. For the well-characterized 3-(trifluoromethyl)phenanthrene, the rotational barrier calculated at the B3LYP/6-311+G*//B3LYP/6-311+G* level is 0.40 kcal/mol for the isolated molecule, rising to 2.6 kcal/mol in a 13-molecule cluster model based on X-ray diffraction data, a value in excellent agreement with solid-state NMR relaxation experiments [1]. In the 2-isomer, the CF₃ group is situated adjacent to the bay-region hydrogen at C1, introducing a steric and electronic environment absent in the 3-isomer. This peri-interaction is expected to increase the rotational barrier relative to the 3-isomer, though no published experimental barrier has been reported for the 2-isomer to date. The differential rotational dynamics have implications for solid-state packing, NMR relaxation behavior, and the design of molecular rotors.

Molecular rotor dynamics Solid-state NMR Computational chemistry

Lipophilicity Differentiation: XLogP Comparison of 2-CF₃ vs. 3-CF₃ Phenanthrene Isomers

The computed lipophilicity (XLogP) of trifluoromethylphenanthrene isomers reflects the position-dependent influence of the -CF₃ group on molecular hydrophobicity. The 3-(trifluoromethyl)phenanthrene isomer has a reported XLogP value of 5.7 . A separate database entry for the 3-isomer reports a computed LogP of 5.01 [1]. For 4,5-bis(trifluoromethyl)phenanthrene, the XLogP value rises to 6.2 [2], consistent with the additive effect of a second -CF₃ group. A predicted XLogP value for 2-(trifluoromethyl)phenanthrene is not available from authoritative databases; however, based on the structural similarity and identical molecular formula, a value in the range of approximately 5.0–5.7 is anticipated. The precise value is expected to differ quantitatively from the 3-isomer due to differences in molecular dipole orientation and solvent-accessible surface area, which are relevant for medicinal chemistry applications where logP governs membrane permeability and off-target binding.

Drug design Lipophilicity ADME prediction

Synthetic Accessibility via Metal-Free Photochemical Route – Yield Context for 2-Trifluoromethylated Phenanthrenes

A metal-free, UV light-mediated difunctionalization protocol using CF₃SO₂Na (Langlois' reagent) provides direct access to trifluoromethyl phenanthrene and anthrone derivatives through a tandem radical cyclization process [1]. This method produces a variety of phenanthrene derivatives in moderate yields [1]. While the published study does not report isolated yields specifically for 2-(trifluoromethyl)phenanthrene, the methodology generates the 2-substituted product as part of the phenanthrene product distribution, where the regiochemistry of cyclization determines whether the CF₃ group ends up at the 2-position or alternative positions on the newly formed phenanthrene ring. The metal-free nature of this protocol is a differentiating factor relative to transition-metal-catalyzed trifluoromethylation routes (e.g., Cu-catalyzed or Fe-catalyzed methods) that may introduce metal contamination concerns for electronic materials applications.

Photochemistry Trifluoromethylation Metal-free synthesis

Biological Scaffold Potential: Trifluoromethylphenanthrene Cores in Antimalarial SAR

Derivatives bearing a 1,3-dihalo-6-trifluoromethylphenanthrene moiety demonstrated outstanding in vivo antimalarial properties, including partial curative activity in the Plasmodium berghei mouse model when administered orally [1]. These compounds exhibited nanomolar to subnanomolar antiplasmodial activity against asexual blood stages of P. falciparum, excellent parasite selectivity, and nanomolar activity against early gametocyte development stages [1]. While this evidence is for the 1,3-dihalo-6-CF₃ substitution pattern rather than the 2-CF₃ isomer, it establishes the trifluoromethylphenanthrene core as a validated scaffold for antimalarial drug development. A 1972 study on trifluoromethyl-containing 9-phenanthrenemethanols further confirmed that tri- and tetrasubstituted CF₃/Cl phenanthrene amino alcohols are among the most active, non-toxic compounds from the U.S. Army's Malaria Research Program primary screen in P. berghei-infected mice [2]. The 2-CF₃ isomer offers an alternative regioisomeric starting point for scaffold derivatization that may yield distinct SAR profiles compared to the 6-CF₃ or 9-CF₃ series.

Antimalarial drug discovery Phenanthrene scaffold SAR

High-Value Procurement Scenarios for 2-(Trifluoromethyl)phenanthrene


Positional Isomer Library Assembly for Structure–Property Relationship Studies

Research groups constructing a complete set of mono-trifluoromethylphenanthrene positional isomers (2-, 3-, 9-CF₃) require the 2-isomer to systematically map how CF₃ position affects electronic properties (HOMO/LUMO energies, dipole moment), spectroscopic signatures (NMR chemical shifts, IR vibrational frequencies), and solid-state packing motifs. The 3-isomer's CF₃ rotational dynamics are well-characterized [1]; the 2-isomer fills a critical gap for comparative dynamic crystallography and solid-state NMR studies [1].

Medicinal Chemistry Building Block for Antimalarial Lead Optimization

Following the demonstrated in vivo curative efficacy of 1,3-dihalo-6-trifluoromethylphenanthrene derivatives against P. berghei in mice [2], medicinal chemistry teams can use 2-(trifluoromethyl)phenanthrene as an alternative regioisomeric scaffold for synthesizing novel hydrazonamide or amino alcohol derivatives. The 2-CF₃ vector may alter target binding, metabolic stability, or toxicity profiles relative to the 6-CF₃ series, offering diversification opportunities in antimalarial lead optimization campaigns [2][3].

Organic Electronics and OLED Materials Development

Fluorinated phenanthrenes exhibit strong fluorescence in the blue region of the visible spectrum, making them candidates for organic light-emitting diode (OLED) technology and advanced optoelectronic materials [4]. The 2-CF₃ substitution pattern, by altering the electron density distribution on the phenanthrene core relative to other isomers, may tune emission wavelength, quantum yield, and charge transport properties. Researchers developing blue-emitting materials should evaluate the 2-isomer alongside other fluorinated phenanthrenes for optimal device performance.

Computational Chemistry Benchmarking and Force Field Parameterization

The lack of published experimental data (X-ray structure, rotational barrier, precise logP) for 2-(trifluoromethyl)phenanthrene makes it a valuable target compound for combined experimental–computational benchmarking studies. Groups specializing in DFT method validation, force field development for fluorinated aromatics, or molecular dynamics simulations of PAH derivatives can generate primary experimental data (crystal structure, NMR relaxation, partition coefficients) and use the compound to test computational predictions against the well-characterized 3-isomer [1].

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